molecular formula C11H13NO B8599291 2-(4-Ethoxyphenyl)propanenitrile

2-(4-Ethoxyphenyl)propanenitrile

Cat. No.: B8599291
M. Wt: 175.23 g/mol
InChI Key: PKWJQJIGITWZKH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propionitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)propanenitrile typically involves the reaction of 4-ethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of 2-(4-Ethoxyphenyl) propionic acid.

    Reduction: Formation of 2-(4-Ethoxyphenyl) propylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Ethoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propionitrile: A simpler nitrile compound with similar reactivity but lacking the ethoxyphenyl group.

    4-Ethoxybenzaldehyde: Shares the ethoxyphenyl moiety but lacks the nitrile group.

    2-(4-Ethoxyphenyl) acetonitrile: Similar structure but with a different carbon chain length.

Uniqueness

2-(4-Ethoxyphenyl)propanenitrile is unique due to the combination of the ethoxyphenyl and propionitrile groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(4-ethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H13NO/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9H,3H2,1-2H3

InChI Key

PKWJQJIGITWZKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8.8 g of diisopropylamine in 150 ml of dry tetrahydrofuran were added 50 ml (1.5 mmole/ml) of n-butyl lithium at -50° C. After stirring at -20° C. for 30 minutes, 10.0 g of 4-ethoxyphenylacetonitrile was added thereto at -50° C. After stirring at the same temperature for 1 hour, 10.1 g of methyl iodide was added dropwise at -50° C. After stirring at the same temperature for 3 hours and then at 20° C. for 10 hours, the reaction solution was poured into 10% aqueous hydrochloric acid and extracted with ethyl acetate. After concentrating the ethyl acetate layer, the residual oil was column-chromatographed on silica gel (developing solvent, n-hexane: ethyl acetate=20:1) to obtain 9.50 g of the desired 2-(4-ethoxyphenyl) propionitrile [corresponding to the compound represented by the foregoing formula (II) wherein R1 is an ethoxy group, R2 is a hydrogen atom and R4 is a methyl group] as a pale yellow oil.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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